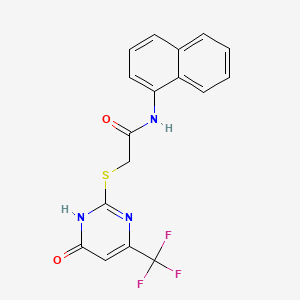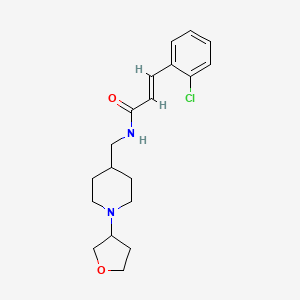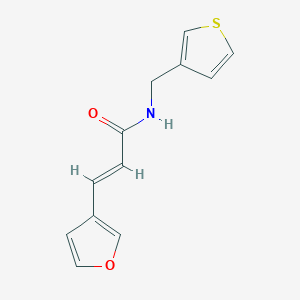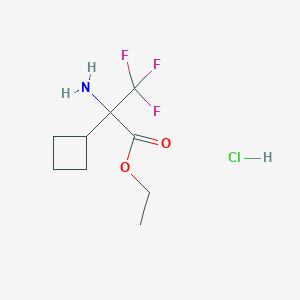![molecular formula C19H15BrN2O4 B2929536 2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1795506-99-8](/img/structure/B2929536.png)
2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate” is a complex organic molecule. It contains several functional groups including a bromophenyl group, an oxoethyl group, a cyclopropyl group, a methyl group, an oxazolo group, a pyridine group, and a carboxylate group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a cyclopropyl group, which is a three-membered carbon ring . It also contains an oxazolo group, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) . The pyridine group is a six-membered ring containing one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule depend on its structure and the functional groups it contains. For example, the presence of a carboxylate group might make the molecule acidic .科学的研究の応用
Synthesis and Structural Analysis
The compound of interest has been explored in the context of synthesizing new heterocyclic compounds. For instance, Rybakov and Babaev (2014) described the synthesis of substituted oxazolo-[3,2-a]pyridines, which upon treatment with specific reagents, undergo cyclization to form oxazolo-[3,2-a]pyridinium cations. These compounds, through further chemical transformations, can yield aminoindolizines with potential applications in medicinal chemistry (Rybakov & Babaev, 2014).
Heterocyclic Compound Synthesis
Okonya, Hoffman, and Johnson (2002) developed methods for synthesizing 2-oxazolone-4-carboxylates from ketoesters, highlighting the compound's role in forming structurally diverse heterocycles. These heterocycles can be further modified to yield compounds with potential biological activity, indicating the compound's utility in drug discovery and development (Okonya, Hoffman, & Johnson, 2002).
Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from compounds similar to the one of interest. The synthesized compounds were screened for antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Pharmacological Evaluation
Suresh, Lavanya, and Rao (2016) evaluated the antibacterial and antifungal activities of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, derived from compounds similar to the one of interest. Their findings suggest the potential of these compounds in treating infections, underscoring the compound's importance in pharmacological research (Suresh, Lavanya, & Rao, 2016).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized natural bromophenols and evaluated their antioxidant and anticholinergic activities. Their work illustrates the broader chemical utility and potential therapeutic applications of compounds structurally related to 2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate in treating oxidative stress-related diseases and cholinergic disorders (Rezai et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-10-17-14(8-15(11-2-3-11)21-18(17)26-22-10)19(24)25-9-16(23)12-4-6-13(20)7-5-12/h4-8,11H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVEOQODLKVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)
![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
![3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929468.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2929472.png)



